REACTION_SMILES
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[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[Cl:9][c:10]1[n:11][cH:12][n:13][c:14]([Cl:17])[c:15]1[NH2:16].[OH2:25].[n:1]1[c:2]([CH2:7][NH2:8])[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([CH2:7][NH:8][c:14]2[n:13][cH:12][n:11][c:10]([Cl:9])[c:15]2[NH2:16])[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Cl)ncnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccn1
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Name
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Type
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product
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Smiles
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Nc1c(Cl)ncnc1NCc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |